

# An In-depth Technical Guide to the Discovery and Development of TG100572

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | TG 100572 Hydrochloride |           |
| Cat. No.:            | B1682777                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

TG100572 is a potent, multi-targeted small molecule kinase inhibitor developed for the treatment of neovascular age-related macular degeneration (nAMD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of TG100572 and its prodrug, TG100801. The document details the mechanism of action, key experimental data, and the methodologies employed in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core scientific principles and developmental milestones of this therapeutic candidate.

### Introduction

Neovascular age-related macular degeneration is a leading cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV), vascular leakage, and inflammation.[1] Key signaling pathways, particularly those mediated by vascular endothelial growth factor (VEGF) and other receptor tyrosine kinases (RTKs), are central to the pathophysiology of nAMD. TG100572 was developed as a multi-targeted kinase inhibitor to simultaneously block several of these key pathological processes. Its prodrug, TG100801, was designed for topical ocular delivery, offering a non-invasive alternative to intravitreal injections.



## **Discovery and Mechanism of Action**

TG100572 was identified as a potent inhibitor of a range of kinases implicated in angiogenesis, vascular permeability, and inflammation.[3] Its primary mechanism of action involves the inhibition of receptor tyrosine kinases such as VEGFR and PDGFR, as well as non-receptor tyrosine kinases of the Src family.[2][3]

### **Kinase Inhibition Profile**

TG100572 demonstrates potent inhibition of multiple kinases with low nanomolar to subnanomolar IC50 values. This broad-spectrum activity allows it to target multiple pathological pathways involved in nAMD.

| Target Kinase             | IC50 (nM)[3][4][5][6] |
|---------------------------|-----------------------|
| Receptor Tyrosine Kinases |                       |
| VEGFR1                    | 2                     |
| VEGFR2                    | 7                     |
| FGFR1                     | 2                     |
| FGFR2                     | 16                    |
| PDGFRβ                    | 13                    |
| Src Family Kinases        |                       |
| Fgr                       | 5                     |
| Fyn                       | 0.5                   |
| Hck                       | 6                     |
| Lck                       | 0.1                   |
| Lyn                       | 0.4                   |
| Src                       | 1                     |
| Yes                       | 0.2                   |



### **Signaling Pathways**

TG100572's therapeutic effect is derived from its ability to modulate multiple signaling cascades. By inhibiting VEGFR, it directly blocks the primary driver of angiogenesis and vascular permeability. Inhibition of PDGFR disrupts the maturation and stabilization of new blood vessels. The inhibition of Src family kinases further downstream interferes with signaling pathways that contribute to vascular leakage and inflammation.



Click to download full resolution via product page



Figure 1: TG100572 Signaling Pathway Inhibition.

# Preclinical Development In Vitro Studies

TG100572 was shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVECs) with an IC50 of  $610 \pm 72$  nM.[6] This demonstrates its potential to curb the abnormal growth of blood vessels in the retina. Furthermore, TG100572 induces apoptosis in rapidly proliferating endothelial cells, but not in quiescent cells, suggesting a targeted effect on pathological neovascularization.[5]

- Cell Culture: Human retinal microvascular endothelial cells (hRMVECs) are cultured in endothelial cell growth medium.
- Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing varying concentrations of TG100572 or a vehicle control.
- Incubation: Cells are incubated for a period of 48-72 hours.
- Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.
- Data Analysis: The concentration of TG100572 that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

### **In Vivo Studies**

In a laser-induced CNV mouse model, systemic administration of TG100572 resulted in a significant suppression of CNV.[3] However, this was associated with systemic toxicity, indicated by weight loss.[3] This finding prompted the development of a topical formulation to minimize systemic exposure.

- Animal Model: C57BL/6 mice are commonly used for this model.
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.



- Laser Photocoagulation: A laser is used to rupture Bruch's membrane in the retina, inducing a wound-healing response that leads to neovascularization.[7][8][9][10][11]
- Treatment Administration: TG100572 or its prodrug TG100801 is administered (e.g., systemically via intraperitoneal injection or topically as eye drops).
- Evaluation of CNV: After a set period (typically 7-14 days), the extent of CNV is quantified. This can be done by perfusing the vasculature with a fluorescent dye (e.g., FITC-dextran) and imaging the choroidal flat mounts.[7][8][9][10][11] The area of neovascularization is then measured.
- Data Analysis: The CNV area in treated animals is compared to that in vehicle-treated controls to determine the efficacy of the compound.



Click to download full resolution via product page

Figure 2: Experimental Workflow for the Murine CNV Model.

## **Pharmacokinetics and Prodrug Development**

To achieve therapeutic concentrations in the posterior segment of the eye while minimizing systemic side effects, a prodrug approach was adopted. TG100801, an ester derivative of TG100572, was developed for topical administration.[2][5] Ocular esterases convert TG100801 to the active TG100572 within the eye.[12]

Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration of TG100801 resulted in sustained therapeutic levels of TG100572 in the back-of-the-eye tissues, with an ocular half-life of over 7 hours.[12] Importantly, systemic exposure to both TG100801 and TG100572 was below the limit of quantitation (1-3 ng/mL), indicating a favorable safety profile.[12]



| Pharmacokinetic<br>Parameter | Value           | Species                      |
|------------------------------|-----------------|------------------------------|
| Ocular Half-Life (T1/2)      | > 7 hours[12]   | Multiple preclinical species |
| Systemic Exposure (Plasma)   | < 1-3 ng/mL[12] | Multiple preclinical species |

# Clinical Development Phase 1 Clinical Trial

A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study of TG100801 eye drops was conducted in healthy volunteers (NCT00414999).[1][11] The study assessed the safety and tolerability of TG100801 administered twice daily for up to 14 days.[2]

#### Key Findings:

- Safety: No evidence of toxicity was observed based on slit-lamp examination, tonometry, or visual acuity measurements.[2]
- Tolerability: Mild, transient ocular irritation (lasting ≤ 20 minutes) was reported by 50% of subjects treated with TG100801 for 14 days.[2]
- Systemic Exposure: Plasma levels of both TG100801 and TG100572 were below the detectable limits.[2]

### **Phase 2a Clinical Trial**

A Phase 2a study was planned in patients with nAMD and CNV.[2] The primary outcome measure was to be the change in retinal edema and sub-retinal fluid as assessed by optical coherence tomography (OCT) at 4 weeks.[2] The results of this trial are not publicly available in detail.





Click to download full resolution via product page

Figure 3: Discovery and Development Workflow of TG100572.



### Conclusion

TG100572 is a potent multi-targeted kinase inhibitor with a strong scientific rationale for the treatment of nAMD. The development of its prodrug, TG100801, for topical ocular delivery represents a significant advancement in addressing the treatment burden associated with current intravitreal therapies. Preclinical studies demonstrated promising efficacy and a favorable safety profile, which was further supported by a Phase 1 clinical trial in healthy volunteers. While the detailed results of later-stage clinical trials are not widely available, the discovery and early development of TG100572 provide a valuable case study in the design and evaluation of multi-targeted kinase inhibitors for ophthalmic diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TG-100801 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Therapeutics for Neovascular AMD | Retinal Physician [retinalphysician.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Tyrosine Kinase Inhibitors and their role in treating neovascular age-related macular degeneration and diabetic macular oedema PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. Tyrosine Kinase Inhibitors in the Pipeline [retina-specialist.com]
- 10. A review of emerging tyrosine kinase inhibitors as durable treatment of neovascular agerelated macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]



• To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of TG100572]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682777#discovery-and-development-of-tg-100572]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com